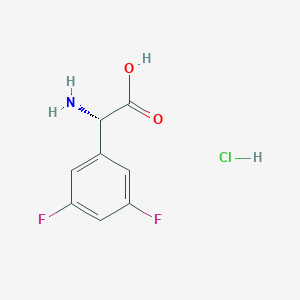
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 3,5-difluorobenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines. Substitution reactions can result in the formation of hydroxyl or alkyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and fluorine atoms allows for strong binding interactions with these targets, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: This compound shares the difluorophenyl group but lacks the amino group, making it less versatile in certain applications.
2-Amino-3,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
®-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride: The enantiomer of the compound , with different stereochemistry and potentially different biological activity.
Uniqueness
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and difluorophenyl group. This combination of features allows for strong interactions with molecular targets and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H8ClF2NO2 |
|---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
NWJDJRDFCRTZCY-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















